molecular formula C16H13NO2 B15123020 3-(4-Methoxybenzylidene)-2-indolinone

3-(4-Methoxybenzylidene)-2-indolinone

Cat. No.: B15123020
M. Wt: 251.28 g/mol
InChI Key: SOHLANGNFXOOEF-GXDHUFHOSA-N
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Description

Contextualizing Indolinone Derivatives in Contemporary Medicinal Chemistry and Biological Sciences

Indolinone derivatives, characterized by a fused bicyclic system of a benzene (B151609) and a pyrrolidone ring, represent a critical class of heterocyclic compounds in medicinal chemistry. nih.gov Their versatile structure has been extensively explored, leading to the discovery of numerous compounds with a wide array of biological activities. nih.goveurekaselect.com In recent years, there has been a surge in research focused on synthesizing and evaluating new indole-containing compounds for their potential therapeutic applications. mdpi.com These efforts have solidified the importance of the indole (B1671886) nucleus in drug discovery, with many derivatives showing promise as anti-inflammatory, antimicrobial, and anticancer agents. nih.govmdpi.com

The indolinone core is a prominent feature in several approved drugs and clinical candidates, underscoring its therapeutic relevance. For instance, Sunitinib, an indolinone derivative, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. researchgate.netgrowingscience.com Similarly, Nintedanib, another member of this class, is used to treat idiopathic pulmonary fibrosis. growingscience.comnih.gov The success of these drugs has spurred further investigation into the vast chemical space of indolinone derivatives.

Strategic Importance of the Indolinone Scaffold as a Bioactive Core

The indolinone scaffold is often referred to as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a broad range of biological activities. nih.govresearchgate.net The versatility of the indolinone ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. aacrjournals.org

A key aspect of the indolinone scaffold's bioactivity is its ability to act as a competitive inhibitor at the ATP-binding site of protein kinases. researchgate.netmdpi.com Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net By mimicking the purine (B94841) ring of ATP, indolinone derivatives can effectively block the kinase activity, thereby interfering with aberrant signaling pathways. The 2-indolinone core is considered essential for this activity, and modifications at the C-3 position with various aryl groups can enhance both potency and selectivity. growingscience.commdpi.com

The structural features of the indolinone core, particularly the presence of a lactam ring, provide a rigid framework that can be readily functionalized. This allows for the introduction of various substituents to optimize interactions with specific biological targets. The ease of synthesis and modification of the indolinone scaffold further contributes to its strategic importance in the development of new therapeutic agents. unimi.it

Significance of 3-(4-Methoxybenzylidene)-2-indolinone as a Prototypical Research Compound within the Indolinone Class

This compound serves as a fundamental model for exploring the biological potential of the broader class of 3-substituted-2-indolinone derivatives. Its synthesis is typically achieved through a Knoevenagel condensation between an indolin-2-one and an aromatic aldehyde, in this case, 4-methoxybenzaldehyde (B44291). nih.gov This straightforward synthetic route makes it an accessible starting point for further chemical modifications and structure-activity relationship (SAR) studies.

Research on this compound and its analogs has revealed a range of biological activities, most notably in the realm of cancer research. Studies have shown that compounds with the benzylidene-indolinone core can exhibit significant cytotoxic effects against various cancer cell lines. google.com For example, a related compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, demonstrated potent anticancer activity against triple-negative breast cancer cells by inducing apoptosis and altering the Akt/PI3K signaling pathway. waocp.orgwaocp.org Another study on E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones reported strong antitumor activity, with the 5-methoxy derivative being particularly potent. nih.gov

The methoxy (B1213986) group on the benzylidene ring of this compound is of particular interest as it can influence the compound's electronic properties and its ability to form hydrogen bonds, which can be crucial for target binding. The exploration of different substitution patterns on both the indolinone core and the benzylidene moiety allows researchers to systematically investigate the structural requirements for specific biological activities. This makes this compound an invaluable tool for understanding the molecular pharmacology of this important class of compounds and for designing new, more effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10+

InChI Key

SOHLANGNFXOOEF-GXDHUFHOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Diversity Generation for Indolinone Derivatives

Established Synthetic Routes for 3-(4-Methoxybenzylidene)-2-indolinone and Analogues

The construction of this compound and its analogues predominantly relies on established condensation reactions, with the Knoevenagel condensation being the most prominent method. However, alternative strategies focusing on the synthesis of the core oxindole (B195798) structure provide additional pathways to these valuable compounds.

Knoevenagel Condensation Approaches and Optimization

The Knoevenagel condensation is a cornerstone for the synthesis of 3-aryl- and 3-alkylidene-2-oxindoles. This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-oxindole (indolin-2-one), with a carbonyl compound, such as 4-methoxybenzaldehyde (B44291). nih.govscirp.org The reaction is versatile and can be adapted to a wide range of aldehydes and ketones. scirp.org

The synthesis of (E/Z)-3-(4-Methoxybenzylidene)indolin-2-one has been achieved through the condensation of indolin-2-one with 4-methoxybenzaldehyde in the presence of a base like piperidine (B6355638) in ethanol. semanticscholar.org This method often yields a mixture of E and Z isomers. semanticscholar.org Optimization of the Knoevenagel condensation has been a focus of research to improve yields, shorten reaction times, and control stereoselectivity. Various catalysts and conditions have been explored, including the use of Lewis acids, ionic liquids, and microwave irradiation. scirp.orgresearchgate.netresearchgate.netresearchgate.net For instance, triphenylphosphine (B44618) has been shown to be an efficient catalyst for mild, solvent-free Knoevenagel condensations, often favoring the formation of the (E)-isomer. organic-chemistry.org The use of biogenic carbonates as heterogeneous catalysts in solvent-free conditions has also been reported as a green and efficient method. mdpi.com

Table 1: Examples of Knoevenagel Condensation Conditions for 3-Aryl- and 3-Alkylidene-2-oxindoles

ReactantsCatalyst/ConditionsProductReference
Indolin-2-one, 4-MethoxybenzaldehydePiperidine, Ethanol, Reflux(E/Z)-3-(4-Methoxybenzylidene)indolin-2-one semanticscholar.org
Isatin (B1672199), MalononitrileEthanol:Water (3:7 v/v)2-oxoindolin-3-ylidene malononitrile researchgate.net
Aldehydes, Ethyl cyanoacetate/MalononitrileTriphenylphosphine, Solvent-free, Microwave(E)-α-Cyanoacrylates/α-Cyanoacrylonitriles organic-chemistry.org
5-HMF derivatives, Active methylene compoundsBiogenic Ca:Ba carbonates, Solvent-free, 100°C3-(Furan-2-yl)acrylonitrile derivatives mdpi.com
Aromatic aldehydes, DithiooxamideL-proline:Ethylene glycol, Sodium metabisulfite, 130°CThiazolo[5,4-d]thiazoles researchgate.net

Alternative Synthetic Pathways to the Oxindole Core

Beyond the direct functionalization of a pre-existing oxindole, numerous methods have been developed to construct the oxindole core itself, which can then be further elaborated to yield compounds like this compound. These methods often provide access to a wider range of substituted indolinones.

One common strategy involves the intramolecular cyclization of N-substituted anilides. For example, palladium-catalyzed intramolecular α-arylation of chloro- or bromoacetanilides is a powerful method for forming the oxindole ring. nih.gov Similarly, domino reactions, such as a Heck cyclization followed by a Suzuki coupling, have been employed to synthesize 3,3-disubstituted oxindoles. Other notable approaches include:

Radical Cyclizations: Radical-mediated cyclizations of N-arylacrylamides offer a metal-free alternative for the synthesis of 3-substituted oxindoles.

Multi-component Reactions: One-pot, multi-component reactions provide an efficient means to assemble complex oxindole structures from simple starting materials.

Ring Expansion Reactions: Ring expansion of isatins or other precursors can also lead to the formation of the oxindole skeleton.

These alternative pathways are crucial for accessing oxindoles with diverse substitution patterns, which can then be subjected to Knoevenagel-type condensations or other C-C bond-forming reactions to introduce the desired benzylidene moiety.

Stereoselective Synthesis and Isomerization Studies

The double bond in 3-benzylidene-2-oxindoles gives rise to E/Z geometric isomers, and the stereochemistry of this bond can significantly influence the biological activity of the molecule. Therefore, controlling and understanding the stereochemical outcome of the synthesis and the stability of the isomers are critical aspects of their chemistry.

Controlling E/Z Isomerism in 3-Benzylidene-2-oxindoles

The Knoevenagel condensation of 2-oxindole with aromatic aldehydes often results in a mixture of E and Z isomers. semanticscholar.org The ratio of these isomers can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. While some methods may favor the formation of one isomer over the other, achieving high stereoselectivity can be challenging. nih.gov

Separation of the E and Z isomers is typically achieved by chromatographic methods. The individual isomers can then be characterized by spectroscopic techniques, particularly NMR. semanticscholar.orgresearchgate.net For instance, in the 1H NMR spectrum of 3-benzylidene-2-oxindoles, the chemical shift of the vinyl proton and the protons on the benzylidene ring can be used to distinguish between the E and Z isomers. semanticscholar.org NOESY experiments can provide definitive structural assignments by showing through-space correlations between specific protons. semanticscholar.org

Recent research has also focused on post-synthetic methods to control the isomeric ratio, such as photoisomerization. nih.govnih.govrsc.org Irradiation with UV light can be used to convert one isomer into the other, often leading to a photostationary state with a specific E/Z ratio. nih.govrsc.org This approach allows for the enrichment of the desired isomer from a mixture.

Kinetic and Thermodynamic Aspects of Isomer Interconversion

The E and Z isomers of 3-benzylidene-2-oxindoles can interconvert in solution, and the rate of this isomerization is influenced by factors such as solvent, temperature, and the presence of light or acid/base catalysts. nih.govnih.govrsc.org Kinetic studies have shown that the isomerization of some (E/Z)-3-(benzylidene)-2-oxo-indoline derivatives in DMSO-d6 at room temperature follows first-order kinetics. nih.govrsc.orgresearchgate.net

The relative stability of the E and Z isomers can be assessed through these kinetic studies. For example, by monitoring the change in the ratio of isomers over time, the equilibrium constant and the rate constants for the forward and reverse reactions can be determined. nih.govrsc.org In some cases, one isomer is found to be thermodynamically more stable, while in other instances, a dynamic equilibrium exists between the two. nih.gov The half-life of the interconversion process can also be calculated from the kinetic data. rsc.org Computational studies, such as molecular orbital calculations, can provide further insights into the relative stabilities of the E and Z diastereomers. semanticscholar.org

Table 2: Kinetic Data for Isomerization of Representative 3-Benzylidene-2-oxo-indoline Derivatives

CompoundIsomerization DirectionSolventHalf-life (t1/2)Kinetic OrderReference
5cE to ZDMSO-d68.3 hFirst-order nih.gov
7bZ to EDMSO-d612.53 hFirst-order nih.gov

Strategies for Introducing Structural Diversity in Indolinone Scaffolds

The versatility of the indolinone core allows for extensive structural diversification, which is crucial for the development of new therapeutic agents and functional materials. Various synthetic strategies have been developed to modify the indolinone scaffold at different positions.

One common approach is the modification of the N-1 position of the oxindole ring. Alkylation or arylation at this position can be achieved by treating the N-H of the oxindole with a suitable electrophile in the presence of a base. nih.gov This allows for the introduction of a wide range of substituents, which can modulate the physicochemical and biological properties of the molecule.

Diversification at the C-3 position is another key strategy. Beyond the Knoevenagel condensation, other C-C bond-forming reactions can be employed to introduce different substituents. For example, the reaction of isatins with phosphorus ylides can lead to the formation of 3-ylideneoxindoles. nih.gov Additionally, multi-component reactions involving isatins can generate highly complex and diverse spirooxindole scaffolds.

Furthermore, the construction of fused ring systems incorporating the indolinone core represents a powerful strategy for generating novel chemical entities. researchgate.net Domino reactions, such as an amine-catalyzed annulation followed by a Pictet-Spengler reaction, can be used to build complex polycyclic structures in a single step. researchgate.net These strategies provide access to a vast chemical space of indolinone derivatives with diverse and complex architectures.

Systematic Substitutions on the Indolinone Ring System

The indolinone core of this compound offers several sites for substitution, enabling the fine-tuning of its physicochemical and pharmacological properties. Key positions for modification include the nitrogen atom (N1) and the C5 position of the benzene (B151609) ring.

Substitutions at the N1 position are commonly achieved by treating the parent this compound with an alkyl or benzyl (B1604629) halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.gov This straightforward alkylation reaction allows for the introduction of a wide variety of substituents. For instance, N-alkylation with moieties like methyl, ethyl, and various substituted benzyl groups has been explored to modulate the lipophilicity and steric bulk of the molecule. nih.gov These modifications can significantly influence the compound's interaction with biological targets.

Below is a table summarizing representative substitutions on the indolinone ring system.

Position of Substitution Substituent Synthetic Method Precursor
N1Alkyl (e.g., Methyl, Ethyl)Alkylation with alkyl halideThis compound
N1BenzylAlkylation with benzyl halideThis compound
C5ChloroKnoevenagel condensation5-chloroindolin-2-one
C5BromoKnoevenagel condensation5-bromoindolin-2-one
C5NitroKnoevenagel condensation5-nitroindolin-2-one

Modifications of the Benzylidene Moiety

Alterations to the 4-methoxybenzylidene portion of the molecule provide another avenue for generating chemical diversity. The core synthetic strategy remains the Knoevenagel condensation, but in this case, a single indolin-2-one precursor is reacted with a variety of substituted benzaldehydes. This approach allows for the exploration of a wide range of electronic and steric effects imparted by different substituents on the benzylidene ring.

For example, replacing the 4-methoxy group with other electron-donating groups, such as a dimethylamino group, or with electron-withdrawing groups, like a nitro group, can significantly impact the molecule's electronic properties and potential biological interactions. nih.govnih.gov Furthermore, the position of the substituent on the benzylidene ring can be varied to explore the structure-activity relationship further. For instance, derivatives with substituents at the 2-, 3-, or 4-positions of the benzylidene ring have been synthesized and evaluated. nih.gov The introduction of bulkier groups, such as a 3,4,5-trimethoxy substitution pattern, has also been investigated. nih.gov

The following table details examples of modifications to the benzylidene moiety.

Indolinone Core Substituted Benzaldehyde Resulting Moiety
Indolin-2-one4-(Dimethylamino)benzaldehyde3-(4-(Dimethylamino)benzylidene)
Indolin-2-one4-Nitrobenzaldehyde3-(4-Nitrobenzylidene)
Indolin-2-one3,4,5-Trimethoxybenzaldehyde3-(3,4,5-Trimethoxybenzylidene)
5-Hydroxyindolin-2-one4-(Dimethylamino)benzaldehyde3-(4-(Dimethylamino)benzylidene)-5-hydroxy

Hybridization of the Indolinone Core with Other Pharmacophoric Units

A powerful strategy to develop novel compounds with potentially enhanced or new biological activities is the hybridization of the indolinone core with other known pharmacophores. This molecular hybridization approach involves covalently linking the indolinone scaffold to another biologically active moiety, aiming to combine the therapeutic advantages of both parent molecules.

One common approach is to link a heterocyclic ring system to the indolinone core. For example, indolinone-thiazole hybrids have been synthesized, often inspired by the structures of successful drugs like sunitinib. nih.govresearchgate.net These hybrids are typically prepared by reacting a thiosemicarbazone derivative of isatin (indoline-2,3-dione) with various electrophilic reagents. nih.gov

Similarly, indolinone-triazole hybrids have been developed. The synthesis of these molecules can involve the reaction of an isatin derivative with a triazole-containing hydrazide, or through copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link an alkyne-functionalized indolinone with an azide-bearing pharmacophore. mdpi.comnih.govresearchgate.netatmiyauni.ac.in

Indole-pyrazoline and indole-pyrazole hybrids represent another class of hybridized molecules. nih.govresearchgate.netsciensage.infoacs.orgmdpi.com The synthesis of indole-pyrazoline derivatives can be achieved through the condensation of an indole-3-chalcone with a hydrazine (B178648) derivative. This creates a five-membered pyrazoline ring attached to the indole (B1671886) core.

These hybridization strategies significantly expand the chemical space of indolinone derivatives, offering the potential for novel mechanisms of action and improved therapeutic profiles.

The table below provides an overview of different hybridization strategies.

Pharmacophoric Unit Linkage Strategy Resulting Hybrid Class
ThiazoleReaction of isatin thiosemicarbazone with electrophilesIndolinone-Thiazole
1,2,4-TriazoleCondensation with triazole hydrazideIndolinone-Triazole
1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloadditionIndolinone-Triazole
PyrazolineCyclization of an indole-chalcone with hydrazineIndole-Pyrazoline
PyrazoleReaction of aminopyrazoles with isatin or indole-3-carbaldehydeIndole-Pyrazole

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Critical Pharmacophoric Features within the Indolinone Scaffold for Biological Activity

The indolinone scaffold, also known as 2-oxindole, is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrolidone ring containing a carbonyl group at the C-2 position. nih.gov This core is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. juniperpublishers.com The specific arrangement of atoms and functional groups within this scaffold defines its pharmacophoric features, which are essential for molecular recognition and interaction with biological targets.

Key pharmacophoric elements of the 3-(benzylidene)-2-indolinone series include:

The Planar Indolinone Ring System: This rigid, aromatic system serves as the foundational anchor, positioning other functional groups in a specific spatial orientation for optimal interaction with a biological target.

The C-2 Carbonyl Group: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological macromolecules.

The N-1 Hydrogen Atom: The nitrogen atom in the indolinone ring is often a hydrogen bond donor. This position is also a common site for substitution to modulate the compound's physicochemical properties and biological activity.

The Benzylidene Moiety: This aromatic ring provides a large surface area for hydrophobic (van der Waals) or π-π stacking interactions with the target. Substituents on this ring are key modulators of electronic properties and can introduce additional hydrogen bonding or hydrophobic interactions.

The 3-substituted-3-hydroxy-2-oxindole is another related scaffold that is central to many natural products, highlighting the importance of the C-3 position as a primary point for structural diversification and modification of biological function. juniperpublishers.comresearchgate.net

**3.2. Quantitative and Qualitative Analysis of Substituent Effects on Bioactivity

The biological activity of the 3-(benzylidene)-2-indolinone scaffold can be finely tuned by introducing various substituents at different positions on the molecule. Analyzing the effects of these substitutions provides valuable insight into the SAR.

The substituent on the benzylidene ring plays a pivotal role in determining the biological activity profile. The 4-methoxy group (-OCH₃) on the benzylidene moiety of the title compound is a key feature that significantly impacts its binding affinity for various targets. As an electron-donating group, it can alter the electron density of the aromatic ring and the conjugated system, potentially influencing interactions with biological receptors.

In a study evaluating derivatives for their binding to protein fibrils, the introduction of a 4-methoxy group demonstrated a clear enhancement of activity. nih.gov Compared to the unsubstituted parent compound, 3-(4-Methoxybenzylidene)-2-indolinone showed a marked increase in affinity for α-synuclein (α-syn), β-amyloid (Aβ), and tau fibrils. nih.gov This suggests that the methoxy (B1213986) group may engage in favorable interactions, such as hydrogen bonding or beneficial electronic contributions, within the binding pockets of these protein aggregates. nih.gov

The importance of methoxy substituents on the benzylidene ring is further supported by studies on related compounds. For instance, derivatives featuring a 3,4,5-trimethoxyphenyl group have shown notable antiproliferative activity, indicating that methoxy groups are a favorable substitution pattern for certain therapeutic targets. nih.gov

Table 1: Effect of 4-Methoxy Substitution on Binding Affinity (Ki, nM)

CompoundSubstitution on Benzylidene Ringα-syn Fibril Affinity (Ki, nM)Aβ Fibril Affinity (Ki, nM)Tau Fibril Affinity (Ki, nM)Reference
Analog 1-H (Unsubstituted)206267522 nih.gov
Analog 24-OCH₃62125169 nih.gov

The C-3 position of the oxindole (B195798) ring is a critical hotspot for modulating biological activity. nih.gov The benzylidene group itself is a substituent at this position, connected via an exocyclic double bond. The geometry of this double bond can lead to E and Z isomers, and the specific configuration can be a determining factor for biological activity. For example, in a series of related nitro-substituted analogs, it was found that the Z configuration had a higher affinity for α-synuclein fibrils than the E configuration. nih.gov

Further modifications at this position, such as extending the conjugated system, have been explored. Homologation from a benzylidene (one double bond linker) to a corresponding diene analog (two double bond linker) can significantly alter binding affinity and selectivity. nih.gov The ability to introduce a wide variety of substituents at the C-3 position makes it a focal point for synthetic chemists aiming to create diverse libraries of oxindole-based compounds for drug discovery programs. juniperpublishers.com The creation of a quaternary chiral center at C-3 is a particularly important strategy in the synthesis of bioactive oxindoles. nih.gov

The nitrogen atom at the N-1 position of the indolinone ring is another key site for chemical modification. It typically bears a hydrogen atom that can act as a hydrogen bond donor. Replacing this hydrogen with various substituents, such as alkyl or benzyl (B1604629) groups, can influence the compound's lipophilicity, solubility, and steric profile, thereby affecting its biological activity.

Table 2: Effect of N-1 Substitution on α-synuclein Fibril Affinity

Base ScaffoldN-1 Substituentα-syn Fibril Affinity (Ki, nM)Reference
3-phenylallylidene-indolin-2-one-H206 nih.gov
3-phenylallylidene-indolin-2-one-Benzyl227 nih.gov

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods are powerful tools that complement experimental SAR studies. By modeling the interactions between small molecules and their biological targets, these approaches can provide insights into the structural basis of activity and predict the potency of novel compounds.

Two-dimensional quantitative structure-activity relationship (2D-QSAR) is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceopen.com In this approach, the 2D structure of each molecule is used to calculate a set of numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and molecular size.

A typical 2D-QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds, such as analogs of this compound, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of 2D descriptors is calculated for each molecule in the series. Examples include topological indices, molecular weight, and counts of specific atoms or functional groups.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. scienceopen.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a test set of compounds that were not used in model development. rsc.org

For instance, a 2D-QSAR study on a series of P-glycoprotein inhibitors revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov A well-validated 2D-QSAR model for this compound derivatives could be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach accelerates the drug design cycle by focusing resources on compounds with the highest probability of success.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Using CoMFA and CoMSIA

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in understanding the structural requirements for the biological activity of indolinone-based inhibitors. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields, providing predictive models and visual representations in the form of contour maps.

A significant 3D-QSAR study was conducted on a series of indolinone-based inhibitors of 3-Phosphoinositide-dependent protein kinase-1 (PDK1), a crucial target in cancer therapy. nih.gov This study yielded statistically robust CoMFA and CoMSIA models, which provided valuable insights into the structure-activity correlation. nih.gov

The CoMFA model, which considers steric and electrostatic fields, produced a cross-validated q² value of 0.737 and a non-cross-validated r² of 0.907. nih.gov The CoMSIA model, which evaluates additional descriptors like hydrophobic, hydrogen bond donor, and acceptor fields, demonstrated even stronger predictive power with a q² of 0.824 and an r² of 0.991. nih.gov The high predictive ability of these models indicates their reliability for forecasting the biological activity of novel compounds. nih.gov

Table 1: Statistical Summary of 3D-QSAR Models for Indolinone-Based PDK1 Inhibitors

Model q² (Cross-validated) r² (Non-cross-validated)
CoMFA 0.737 0.907
CoMSIA 0.824 0.991

Data sourced from a study on indolinone-based PDK1 inhibitors. nih.gov

The contour maps generated from these models offer a visual guide for molecular modification. For instance, the analysis often reveals that bulky substituents are favored in certain regions, while electronegative groups are preferred in others to enhance binding affinity. nih.govresearchgate.net This detailed structural understanding derived from CoMFA and CoMSIA is instrumental for the rational design of new, more potent indolinone derivatives. nih.govnih.gov

Rational Drug Design Strategies Applied to Indolinone Analogues

The indolinone scaffold has been extensively explored in rational drug design, serving as a core structure for numerous kinase inhibitors. nih.govnih.gov Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it a privileged scaffold in kinase inhibitor design. nih.gov Both ligand-based and structure-based design principles have been successfully applied to develop potent and selective indolinone analogues.

Ligand-Based Design Principles

Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the 3D structure of the target is unknown. Pharmacophore modeling and QSAR are central to LBDD.

A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be recognized by the target and elicit a biological response. For indolinone analogues, a typical pharmacophore model for kinase inhibition includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net The indolinone core itself serves as a crucial pharmacophoric moiety, often providing a key hydrogen bond interaction with the kinase hinge region. mdpi.com

Fragment-based drug discovery (FBDD) is another powerful ligand-based strategy that has been applied to indolinone analogues. In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. researchgate.net For example, by combining the privileged indolinone scaffold (obtained through scaffold hopping) with fragments from known Aurora B kinase inhibitors, novel and potent inhibitors were successfully identified. researchgate.net This strategy led to the discovery of compounds with nanomolar inhibitory concentrations (IC₅₀) against Aurora B kinase. researchgate.net

Molecular Mechanisms of Action and Target Engagement

Identification and Characterization of Kinase Inhibition Profiles

Non-Receptor Tyrosine Kinase Inhibition

Abl Kinase

The Abelson (Abl) tyrosine kinase is a critical enzyme in cell signaling, and its aberrant activity is implicated in cancers such as chronic myeloid leukemia (CML). While various inhibitors of Abl kinase have been developed, specific experimental data on the inhibitory activity of 3-(4-Methoxybenzylidene)-2-indolinone against Abl kinase, including its IC50 value, is not extensively detailed in the currently available scientific literature. Research in this area has often focused on other derivatives of the indolinone scaffold or different chemical classes of inhibitors.

Serine/Threonine Kinase Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. The 2-oxo-indoline scaffold, a core component of this compound, is known to be associated with anticancer activity through the inhibition of multiple targets, including CDKs. nih.govnih.gov Molecules with this scaffold often act as ATP-competitive inhibitors, preventing the transfer of phosphate (B84403) from ATP to substrate residues and thereby blocking signal transduction. nih.gov

While the 3-(benzylidene)indolin-2-one scaffold has been a focus in the structure-based design of CDK2 inhibitors, specific experimentally determined IC50 values for this compound against CDK2 and CDK4 are not readily found in the public domain. nih.gov However, in silico docking studies have been conducted to model the interaction of (E/Z)-3-(4-Methoxybenzylidene)indolin-2-one with CDK2, suggesting a potential for binding to the enzyme's active site. nih.gov These computational analyses indicated that the Z-diastereomer might have a more favorable docking on the targeted enzyme compared to the E-diastereomer. nih.gov

Table 1: In Silico Docking Studies of this compound Isomers with CDK2

IsomerPredicted Binding AffinityKey Interactions
Z-diastereomerMore favorableData not specified
E-diastereomerLess favorableData not specified

PDK1 is a central kinase in the PI3K signaling pathway, which is crucial for cell survival and proliferation. The indolinone core structure has been utilized in the development of PDK1 inhibitors. nih.gov However, research has primarily concentrated on other substituted indolinone derivatives. Specific quantitative data detailing the inhibitory effect of this compound on PDK1 activity has not been prominently reported in the scientific literature.

Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease, making its kinase domain a significant therapeutic target. The indolinone scaffold has been identified as a promising starting point for the development of LRRK2 inhibitors. nih.gov Despite this, specific inhibitory data, such as IC50 values for this compound against LRRK2, remains to be published in peer-reviewed journals.

DYRK1A and CLK family members are involved in the regulation of pre-mRNA splicing and are considered therapeutic targets for neurodegenerative diseases and cancer. nih.gov While various chemical scaffolds have been explored for the inhibition of these kinases, there is a lack of specific published data on the inhibitory activity of this compound against DYRK1A, CLK1, CLK4, or Haspin kinase.

PLK4 is a crucial regulator of centriole duplication, and its inhibition is being investigated as a potential anti-cancer strategy. The (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold, which shares the core indolinone structure, has been the basis for the discovery of potent PLK4 inhibitors. nih.govfigshare.com These related compounds have demonstrated nanomolar efficacy. nih.govfigshare.com Nevertheless, direct experimental evidence and specific IC50 values for the inhibitory activity of this compound against PLK4 are not currently available in the scientific literature.

Mechanism of Kinase Binding: ATP-Competitive vs. Allosteric Inhibition

The indolinone scaffold has emerged as a "privileged structure" in kinase inhibitor design, capable of engaging kinases through distinct mechanisms. researchgate.net The orientation of substituents on the benzylidene and indolinone rings dictates the binding mode, leading to either direct competition with adenosine (B11128) triphosphate (ATP) or allosteric modulation of the kinase. nih.govsemanticscholar.org

ATP-Competitive Inhibition: The most common mechanism of action for indolinone-based kinase inhibitors is competitive inhibition at the ATP-binding site. researchgate.netnih.govbenthamdirect.com These small molecules are designed to mimic the adenine (B156593) moiety of ATP, occupying the hydrophobic pocket in the kinase's catalytic domain. researchgate.netekb.eg By forming hydrogen bonds with the "hinge region" of the kinase, the indolinone core effectively blocks ATP from binding, thereby preventing the phosphotransfer reaction that is critical for signal transduction. semanticscholar.org The multi-kinase inhibitor Sunitinib, which is built on an indolin-2-one scaffold, functions as a competitive ATP inhibitor, targeting several receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. ekb.eg

Allosteric Inhibition: In contrast to direct competition at the active site, allosteric inhibitors bind to a topographically distinct site on the kinase. nih.govnih.gov This binding event induces a conformational change in the enzyme that alters the structure of the active site, making it less efficient or completely inactive, without directly competing with ATP. phd-cell-signaling.at This mode of inhibition can offer greater selectivity and a way to overcome drug resistance that arises from mutations in the ATP-binding pocket. nih.gov

Research into derivatives of (E)-3-benzylideneindolin-2-one has revealed that this scaffold is also capable of allosteric inhibition. nih.govrsc.org A study focused on Aurora A kinase, a key regulator of mitosis, used the non-ATP competitive inhibitor Tripolin A as a basis for designing a series of (E)-3-benzylideneindolin-2-one derivatives. nih.govnih.gov The study found that while some derivatives behaved as classical ATP-competitive inhibitors, others demonstrated clear allosteric properties. The inhibitory activity of the allosteric compounds was significantly less affected by increasing concentrations of ATP, confirming a non-competitive binding mechanism. nih.gov

The following table summarizes the findings of a study on (E)-3-benzylideneindolin-2-one derivatives targeting Aurora A kinase, highlighting their different mechanisms of inhibition.

CompoundTarget KinaseIC50 (μM)Binding MechanismKey Findings
AK06 Aurora A-ATP-CompetitiveIC50 value showed a remarkable increase as ATP concentration increased. nih.gov
AK10 Aurora A-ATP-CompetitiveIC50 value showed a remarkable increase as ATP concentration increased. nih.gov
AK09 Aurora A-AllostericInhibitory effect was less affected by the concentration of ATP. nih.gov
AK34 Aurora A1.68AllostericShowed the strongest inhibitory activity and was less affected by ATP concentration. nih.gov
AK35 Aurora A-AllostericInhibitory effect was less affected by the concentration of ATP. nih.gov

Modulation of Downstream Cellular Signaling Pathways

The inhibition of upstream kinases by this compound and its analogs can have profound effects on the downstream signaling cascades that govern cell proliferation, survival, and differentiation.

The RAS/MAPK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. nih.gov While kinase inhibitors are known to target components of this pathway, the specific effects of this compound are not extensively documented. However, a study on the related compound, (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone, in the context of mast cell degranulation, found that upstream signaling induced by antigen, including the activation of MAPK, remained unaffected by the compound. nih.gov This suggests that in certain biological contexts, some indolinone derivatives may act downstream or independently of this specific pathway.

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Aberrant activation of this pathway is a common feature in many cancers, making it a key therapeutic target. nih.gov Similar to the RAS/MAPK pathway, direct modulation by this compound is not well-defined. The same study on (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone in mast cells reported that the activation of PI3-K was also unaffected. nih.gov This finding indicates that not all derivatives of this scaffold interfere with PI3K/AKT signaling, and the specific cellular context and molecular structure are critical determinants of activity.

The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. nih.gov There is currently a lack of specific research findings in the available literature detailing the direct impact of this compound or its close derivatives on the STAT signaling pathway.

The Wnt signaling pathway is fundamental during embryonic development and in maintaining adult tissue homeostasis. Its dysregulation is linked to various diseases, including cancer. At present, the scientific literature does not provide specific evidence of modulation of the Wnt signaling pathway by this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

In silico docking studies have been performed to investigate the interaction of the E and Z diastereomers of 3-(4-Methoxybenzylidene)-2-indolinone with the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govsemanticscholar.org The 2-oxo-indoline scaffold is a common feature in molecules that compete with ATP for binding in the active site of kinases. nih.gov

The simulations revealed that, in general, the Z-diastereomer exhibited a better docking profile on the targeted enzyme compared to the E-diastereomer. nih.govsemanticscholar.org This suggests that the spatial arrangement of the Z form allows for more favorable interactions within the kinase's active site. The binding scores for derivatives of the 3-(benzylidene)indolin-2-one scaffold were found to be quite close to that of the established kinase inhibitor, Sunitinib, indicating a comparable potential for binding. nih.gov While detailed interacting residues for this compound specifically were not enumerated, the general binding pattern for this class of compounds involves interactions with residues in the hinge region of the kinase, which is critical for ATP binding. nih.gov

The primary goal of molecular docking is to predict the binding affinity between a ligand and a protein. While specific binding free energy values (e.g., in kcal/mol) for this compound were not detailed in the provided research, the comparative success of the Z-diastereomer points to a stronger predicted binding affinity over the E-diastereomer. nih.gov The similarity in binding scores to the reference drug Sunitinib further supports its potential as a CDK2 inhibitor. nih.gov Such predictions are instrumental in prioritizing isomers and derivatives for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex that complements the static picture from molecular docking.

Dedicated molecular dynamics simulation studies specifically assessing the stability of the this compound-kinase complex were not identified in the reviewed literature. Such studies would typically involve monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time to confirm that the binding pose predicted by docking is stable.

Information regarding the elucidation of dynamic interactions of this compound with kinase targets through MD simulations is not available in the searched literature. This type of analysis would focus on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation, providing a more realistic understanding of the binding event.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can predict molecular stability, reactivity, and other electronic characteristics from first principles.

For this compound, molecular orbital calculations were carried out to investigate the relative stability of its E and Z diastereomers. semanticscholar.org Semi-empirical methods, including AM1, MNDO, and PM3, were used to calculate the heat of formation for each isomer. The results consistently showed that the E diastereomer is energetically more stable than the Z isomer across all three computational methods. semanticscholar.org

Calculated Heat of Formation for E/Z Diastereomers of this compound (kcal mol⁻¹)
Computational MethodE DiastereomerZ Diastereomer
AM12.894.01
MNDO15.2216.59
PM32.223.58

This table is generated based on data reported for compound 6c in the cited literature. semanticscholar.org

While more advanced methods like Density Functional Theory (DFT) are often used to analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps, specific studies applying these analyses to this compound were not found in the reviewed sources. dergipark.org.trdntb.gov.uaepstem.netepstem.netresearchgate.netscirp.orgdergipark.org.tr Such analyses would provide deeper insights into the molecule's reactivity and potential interaction sites.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.govresearchgate.net For this compound and related compounds, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G** or 6-311++G(d,p), are employed to determine optimized structural parameters (bond lengths and angles) and to analyze the molecule's frontier molecular orbitals (FMOs). researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to be excited. nih.gov

DFT calculations on analogous structures reveal that the electron density in the HOMO is typically distributed across the indolinone ring system and the benzylidene moiety, while the LUMO is often centered on the α,β-unsaturated carbonyl system. This distribution highlights the regions susceptible to nucleophilic and electrophilic attack.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the carbonyl oxygen and the methoxy (B1213986) group's oxygen, indicating these as likely sites for electrophilic and hydrogen-bonding interactions. In contrast, the N-H group of the indolinone ring would exhibit a positive potential, marking it as a hydrogen bond donor site.

Table 1: Representative Theoretical Electronic Properties for Indolinone-type Structures

ParameterDescriptionTypical Calculated Value Range
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8 to -6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -2.4 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO3.7 to 3.9 eV

Prediction of Conformational Preferences and Tautomerism

The structure of this compound features an exocyclic carbon-carbon double bond (C=C), which gives rise to geometric isomerism. The molecule can exist as two distinct diastereomers: the E (Entgegen) and Z (Zusammen) isomers, which differ in the spatial arrangement of substituents around this double bond. Computational studies, including DFT, are used to calculate the relative energies of these isomers to predict which conformation is more stable. researchgate.net For many 3-benzylidene-2-oxo-indoline derivatives, the Z-diastereomer has been found to be thermodynamically more stable in some computational models, although the energy difference can be small, and solvent effects can influence the equilibrium. nih.gov Kinetic studies on the interconversion of E and Z diastereomers have also been performed for similar compounds. nih.gov

Beyond geometric isomerism, this compound can theoretically exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.

Keto form (Lactam): This is the standard indolinone structure with a carbonyl group (C=O) at the 2-position.

Enol form (Lactim): This form features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the five-membered ring.

Quantum chemical calculations have been performed on the parent compound, (E)-3-benzylideneindolin-2-one, to determine the relative stabilities of its tautomers. researchgate.net These studies consistently show that the keto form is significantly more stable than the enol form in the gas phase, in solution, and in the solid state. researchgate.net The large energy difference indicates that the equilibrium lies heavily in favor of the keto tautomer, which is considered the only form that exists under normal conditions. researchgate.net

Table 2: Predicted Relative Stability of Isomers

Isomeric FormTypePredicted Relative Stability
Z-isomerGeometric IsomerOften predicted to be slightly more stable than the E-isomer.
E-isomerGeometric IsomerSlightly less stable; readily interconverts with the Z-isomer. nih.gov
Keto TautomerTautomerOverwhelmingly more stable; the predominant form. researchgate.net
Enol TautomerTautomerSignificantly less stable; not experimentally observed under normal conditions. researchgate.net

Computational Prediction of Biological Activity (e.g., ADME, Toxicity Parameters for Screening)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early screening of compounds to identify candidates with favorable pharmacokinetic and safety profiles. nih.govbiointerfaceresearch.com Various computational models and software are used to predict these properties for this compound based on its chemical structure. researchgate.netsemanticscholar.org

Drug-Likeness and Physicochemical Properties: One of the first computational checks is for "drug-likeness," often evaluated using rules like Lipinski's Rule of Five. These rules predict if a compound has physicochemical properties that would make it a likely orally active drug in humans. For a compound like this compound, parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated. Indolinone derivatives often show good compliance with these rules. researchgate.net

ADME Predictions:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted. The molecule's moderate lipophilicity and size suggest it is likely to have good oral absorption.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is crucial for drugs targeting the central nervous system.

Metabolism: In silico tools can predict the sites on the molecule that are most susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov For this compound, likely metabolic sites would include O-demethylation of the methoxy group and hydroxylation of the aromatic rings.

Excretion: While less commonly predicted with high accuracy, models can give an indication of the route of excretion.

Toxicity Predictions: Computational models are used to screen for potential toxicities, including mutagenicity (Ames test prediction), carcinogenicity, hepatotoxicity, and cardiotoxicity (such as hERG inhibition). researchgate.net These predictions are based on identifying toxicophores (substructural fragments known to be associated with toxicity) within the molecule and using quantitative structure-activity relationship (QSAR) models. nih.gov Early identification of potential toxicity risks helps to prioritize safer compounds for further development.

Table 3: In Silico Predicted ADMET Profile for this compound Scaffolds

ParameterPredicted PropertyImplication for Drug Development
Lipinski's Rule of FiveLikely compliantGood potential for oral bioavailability. iaps.org.in
Human Intestinal Absorption (HIA)Predicted to be highGood absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityVariable; may be predicted as BBB-penetrantPotential for CNS activity.
P-glycoprotein (P-gp) SubstrateOften predicted as a non-substrateLower risk of efflux from target cells/brain.
CYP450 Inhibition (e.g., CYP2D6)May be predicted as an inhibitorPotential for drug-drug interactions.
Ames MutagenicityGenerally predicted to be non-mutagenicLower concern for genotoxicity.
hERG InhibitionLow to moderate risk predictedIndicates need for experimental assessment of cardiotoxicity. researchgate.net

Advanced in Vitro Research Models for Investigating 3 4 Methoxybenzylidene 2 Indolinone and Analogues

Enzymatic Assays for Kinase Activity Quantification

The 3-substituted indolin-2-one chemical class is well-established for its role as kinase inhibitors. nih.gov These compounds are designed to bind to the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. Enzymatic assays are fundamental tools for quantifying the inhibitory potency and selectivity of compounds like 3-(4-Methoxybenzylidene)-2-indolinone against a panel of purified kinases.

These assays typically measure the rate of phosphate (B84403) transfer from ATP to a specific peptide or protein substrate by a purified kinase enzyme. A common method is the radiometric protein kinase assay, which uses radioactively labeled ATP (e.g., ³³P-ATP) and measures the incorporation of the radioactive phosphate into the substrate. bindingdb.org The reduction in substrate phosphorylation in the presence of an inhibitor is used to calculate its potency, commonly expressed as the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Structure-activity relationship studies on 3-(substituted benzylidenyl)indolin-2-ones have shown that modifications to the benzylidene ring can confer selectivity for different receptor tyrosine kinases (RTKs). nih.gov For instance, compounds with bulky groups on the phenyl ring have demonstrated high selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs. nih.gov The specific inhibitory profile of this compound can be precisely determined by screening it against a large panel of kinases, which is a standard approach in modern drug discovery. The resulting IC50 values allow for a direct comparison of its affinity and selectivity against various kinases. wiley-vch.de

Table 1. Representative Kinase Inhibition by 3-(Substituted benzylidenyl)indolin-2-one Analogues
Kinase TargetCompound ClassReported IC50Assay Type
VEGF-R2 (KDR/Flk-1)3-(Substituted benzylidenyl)indolin-2-onesSubmicromolarCell-based Autophosphorylation
PDGF-Rβ3-(Substituted benzylidenyl)indolin-2-onesSubmicromolarCell-based Autophosphorylation
EGF-R3-(Substituted benzylidenyl)indolin-2-onesSubmicromolarCell-based Autophosphorylation
Her-23-(Substituted benzylidenyl)indolin-2-onesSubmicromolarCell-based Autophosphorylation

This table illustrates the typical kinase targets for the 3-(substituted benzylidenyl)indolin-2-one class of compounds, as determined by cellular autophosphorylation assays which measure the first step in kinase activation. nih.gov Specific IC50 values vary based on the exact substitutions.

Cell-Based Assays for Cellular Pathway Modulation and Functional Outcomes

While enzymatic assays are vital for determining direct target engagement, cell-based assays are indispensable for understanding a compound's activity in a more complex biological context. These assays measure the functional consequences of target modulation, accounting for factors like cell permeability, metabolism, and engagement of cellular signaling networks.

Many kinase inhibitors exert their anticancer effects by interfering with the cell cycle, a tightly regulated process that governs cell proliferation. The progression through the different phases of the cell cycle (G0/G1, S, G2, and M) is controlled by cyclin-dependent kinases (CDKs). Flow cytometry is the standard method for analyzing the effect of a compound on cell cycle distribution. mdpi.com In this technique, cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide or DAPI. mdpi.comnih.gov The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. diva-portal.org

An accumulation of cells in a specific phase is indicative of cell cycle arrest. For example, research on the closely related analogue 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one, known as RAJI, in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that the compound induces cell cycle arrest primarily in the G0/G1 phase. waocp.orgwaocp.org This suggests that the antiproliferative effects of this analogue are mediated, at least in part, by preventing cells from entering the DNA synthesis (S) phase. waocp.org Other related compounds have been shown to induce arrest at the G2/M checkpoint. nih.govfrontiersin.org

Table 2. Effect of Analogue RAJI on Cell Cycle Distribution in TNBC Cells
Cell LineTreatmentEffect ObservedAssay Method
MDA-MB-468RAJI AnalogueIncreased population in G0/G1 phaseFlow Cytometry
MDA-MB-231RAJI AnalogueIncreased population in G0/G1 phaseFlow Cytometry

Data from studies on the analogue 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI) show its ability to induce G0/G1 cell cycle arrest in breast cancer cells. waocp.org

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Several in vitro methods are used to study the pro-apoptotic effects of compounds like this compound.

A widely used technique is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. nih.govwaocp.org In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late-stage apoptotic or necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).

Mechanistic studies often investigate the intrinsic (mitochondrial) pathway of apoptosis. This involves measuring the mitochondrial membrane potential (MMP) and the expression of Bcl-2 family proteins. waocp.org A decrease in MMP is an early indicator of apoptosis. The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. core.ac.uknih.gov An increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of executioner caspases like caspase-3. nih.gov These changes can be quantified using fluorescent probes for MMP and Western blotting for protein expression. Studies on the analogue RAJI showed it induced apoptosis in TNBC cells by depolarizing the mitochondrial membrane and modulating the expression of Bax and Bcl-2. waocp.org

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. waocp.org The indolin-2-one core is found in several inhibitors of vascular endothelial growth factor receptor (VEGFR), a key driver of angiogenesis. waocp.org The most common in vitro model to assess anti-angiogenic activity is the endothelial cell tube formation assay. creative-bioarray.comnih.gov

In this assay, endothelial cells, typically Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a layer of basement membrane extract, such as Matrigel. thermofisher.com When stimulated with pro-angiogenic factors like VEGF, the endothelial cells migrate and organize into three-dimensional, capillary-like networks. nih.gov The anti-angiogenic potential of a compound like this compound is evaluated by its ability to disrupt or prevent the formation of these tubular structures. researchgate.net The results are typically visualized by microscopy and quantified by measuring parameters such as the total length of the tubes, the number of branch points, or the number of enclosed loops. creative-bioarray.comnih.gov

The effect of small molecules on adult neurogenesis—the process of generating new neurons—is an area of growing interest for its potential in treating neurodegenerative diseases and psychiatric disorders. nih.gov In vitro models using neural precursor cells (NPCs) or primary neurons are employed to screen for compounds with neurogenic properties. mdpi.com

These assays can assess several aspects of neurogenesis, including the proliferation of NPCs and their differentiation into mature neurons. NPC proliferation can be measured by quantifying the incorporation of nucleotide analogues like BrdU into newly synthesized DNA or by staining for proliferation markers. The differentiation process is often evaluated by monitoring neurite outgrowth or the expression of mature neuronal markers (e.g., βIII-tubulin or NeuN) using immunocytochemistry. mdpi.com For example, studies on certain small molecules have demonstrated an increase in the pool of neuronal precursors or enhanced neurite length in primary hippocampal neurons. nih.govmdpi.com While specific data on this compound is limited in this area, these established models provide a clear framework for investigating its potential neurogenic or neuroprotective effects.

Application in Phenotypic Screening Platforms with Diverse Cell Lines

Phenotypic screening involves testing compounds across a wide range of different cell lines to identify patterns of activity without a preconceived target. This approach is powerful for discovering novel mechanisms of action and identifying specific cancer types that may be susceptible to a particular compound.

A prominent example of such a platform is the National Cancer Institute's NCI-60 panel, which consists of 60 different human cancer cell lines representing nine distinct cancer types (e.g., leukemia, melanoma, lung, colon, and breast cancer). nih.govnih.gov Compounds are tested against this panel, and their cytotoxic or growth-inhibitory activity is measured, typically yielding a GI50 value (the concentration required to inhibit cell growth by 50%). researchgate.net

The resulting "fingerprint" of activity across the 60 cell lines can be analyzed with bioinformatic tools like COMPARE to identify compounds with similar patterns of activity, suggesting a shared mechanism of action. nih.gov The screening of 3-(substituted benzylidene)-2-indolinone analogues, such as 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, in the NCI-60 panel has been a key step in characterizing their antiproliferative profiles. nih.gov This type of broad screening provides an unbiased assessment of a compound's spectrum of activity and can reveal unexpected therapeutic potential against various cancer subtypes. researchgate.net

Table 3. Compound Names Mentioned in the Article
Compound Name
This compound
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI)
3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one
Propidium Iodide
DAPI (4',6-diamidino-2-phenylindole)
Annexin V

Emerging Research Directions and Future Perspectives

Development of Indolinone-Based Chemical Probes for Biological Systems

The inherent biological activity and favorable structural properties of the indolinone scaffold make it an excellent starting point for the design of chemical probes. nih.gov These tools are crucial for elucidating complex biological processes, identifying new drug targets, and validating mechanisms of action. nih.gov A significant focus is on creating fluorescent probes, which allow for real-time visualization of molecular interactions within living cells and organisms. nih.gov

Researchers are functionalizing the core indolinone structure with various fluorophores, including those that emit in the green, red, and near-infrared (NIR) ranges. nih.govuniba.it This allows for the development of high-affinity ligands for specific biological targets, such as σ receptors, enabling their study through advanced fluorescence-based techniques like confocal microscopy and flow cytometry. nih.govuniba.it The development of combinatorial fluorescent probe libraries is another innovative approach that facilitates the efficient screening and discovery of probes for specific enzymes, which can serve as biomarkers for diseases like cancer. rsc.org By systematically modifying the indolinone scaffold, scientists can create diverse libraries of probes to screen against various biological targets, accelerating the identification of new diagnostic and imaging agents. rsc.org

Table 1: Examples of Scaffolds Used in Chemical Probe Development

Scaffold Type Application Imaging Technique Reference
Indole (B1671886) Derivatives Probes for σ Receptors Fluorescence Microscopy, Flow Cytometry nih.govuniba.it
C-Glycosyl Scaffold Dual PET/OI Imaging PET, Optical Imaging mdpi.com

OI: Optical Imaging, PET: Positron Emission Tomography

Exploration of Novel Kinase Targets and Polypharmacology

The 2-indolinone core is a "privileged scaffold" in medicinal chemistry, particularly recognized for its ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govgrowingscience.comnih.gov Many established anticancer drugs, such as Sunitinib, are multi-kinase inhibitors built upon this scaffold. growingscience.com This ability to interact with multiple targets, known as polypharmacology, can lead to enhanced therapeutic efficacy, especially in complex diseases like cancer. growingscience.com

Current research is focused on designing novel 3-(benzylidene)-2-indolinone derivatives to inhibit kinases that have emerged as promising targets in cancer therapy. nih.govresearchgate.net These include:

P21-activated kinase 1 (PAK1) : A key player in the proliferation, survival, and migration of cancer cells. nih.gov

Aurora A Kinase : A pivotal regulator of the cell cycle, often overexpressed in various cancers. nih.gov

Receptor Tyrosine Kinases (RTKs) : Including IGF-1R, Tyro3, and EphA2, which are implicated in the tumorigenicity of hepatocellular carcinoma. researchgate.net

By systematically modifying the substituents on both the indolinone ring and the benzylidene moiety, researchers are developing compounds with tailored selectivity profiles. researchgate.netnih.gov The goal is to create inhibitors that are potent against a specific set of kinases involved in a particular cancer's progression while minimizing off-target effects. This exploration of novel kinase targets and the deliberate application of polypharmacology are key strategies in developing the next generation of indolinone-based cancer therapeutics. researchgate.netnih.gov

Table 2: Selected Kinase Targets for Indolinone-Based Inhibitors

Kinase Target Associated Disease/Process Example Compound Type Reference
PAK1 Breast Cancer 2-Indolinone Derivatives nih.gov
Aurora A Various Cancers (E)-3-benzylideneindolin-2-one Derivatives nih.gov
VEGFR, PDGFR, c-kit Angiogenesis, Various Cancers 3-[4-(substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2-indolinone google.com
IGF-1R, Tyro3, EphA2 Hepatocellular Carcinoma Benzylidene-indolinones researchgate.net

Integration of Multi-Omics Data in Indolinone Research

Modern drug discovery is increasingly reliant on a systems-level understanding of disease, which is achieved through the integration of various "omics" data sets. While specific applications in 3-(4-Methoxybenzylidene)-2-indolinone research are still emerging, the principles of multi-omics integration hold immense promise for the field. This approach involves combining data from genomics, proteomics, transcriptomics, and metabolomics to gain a comprehensive view of how a compound affects biological systems.

For indolinone-based drug candidates, genomics can help identify patient populations with specific genetic markers that predict a favorable response to treatment. Proteomics can be used to confirm that the drug is engaging with its intended kinase targets and to discover novel off-target effects or downstream signaling consequences. Transcriptomics (analyzing RNA) can reveal how the compound alters gene expression patterns, providing insights into its mechanism of action and potential resistance pathways. Finally, metabolomics can illustrate the impact of the compound on cellular metabolism. By integrating these layers of information, researchers can build more accurate models of a drug's biological activity, leading to more rational drug design, better biomarker discovery, and a higher probability of success in clinical development.

Innovations in Sustainable and Scalable Synthetic Methodologies for Indolinone Derivatives

The translation of a promising compound from the laboratory to clinical use requires synthetic methods that are not only efficient but also environmentally friendly and economically viable for large-scale production. google.com In the field of indolinone synthesis, there is a significant push towards "green chemistry" principles. rsc.orgresearchgate.net

Innovations in this area focus on several key aspects:

Use of Green Solvents : Replacing traditional volatile organic compounds with more benign alternatives like water and ethanol. rsc.orgnih.gov

Development of Reusable Catalysts : Employing solid acid catalysts or magnetic nanoparticles that can be easily recovered and reused, which reduces waste and cost. nih.govjsynthchem.com

Solvent-Free Reactions : Conducting reactions under solvent-free or neat conditions, often with the aid of techniques like grinding or ball milling, which minimizes solvent waste. researchgate.netnih.gov

Multicomponent Reactions : Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which improves efficiency and reduces the number of purification steps. rsc.orgjsynthchem.com

These sustainable and scalable methodologies are crucial for reducing the environmental footprint of pharmaceutical manufacturing and ensuring that novel indolinone derivatives can be produced in the quantities required for extensive preclinical and clinical evaluation. rsc.orgresearchgate.net

Advancements in Predictive Computational Models for Drug Discovery

Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing researchers to predict the properties of molecules before they are synthesized, thereby saving significant time and resources. nih.gov The development of indolinone derivatives has greatly benefited from these advancements. nih.govnih.gov

Molecular docking is a widely used technique to predict how a compound like this compound will bind to the active site of a target protein, such as a kinase. nih.govnih.govnih.gov These simulations provide valuable insights into the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that are critical for potent inhibitory activity. nih.govnih.gov

Beyond docking, researchers are developing and utilizing more sophisticated predictive models:

Quantitative Structure-Activity Relationship (QSAR) : These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of new, unsynthesized analogs. semanticscholar.org

Machine Learning and Deep Learning : These artificial intelligence approaches can analyze vast datasets of chemical structures and bioactivity data to create highly accurate predictive models. youtube.complos.orgresearchgate.net These models can be used for virtual screening of large compound libraries to identify novel hits or to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. plos.org

The continuous improvement of these computational tools allows for a more rational, data-driven approach to designing indolinone derivatives with optimized potency, selectivity, and drug-like properties. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
    Key techniques include:
    • NMR : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–3.9 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~180 ppm) and methoxy carbons (~55 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    • X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement (e.g., E/Z isomerism in benzylidene derivatives) .

Advanced Research Questions

3. Biological Activity and Mechanisms Q. Q3. How does this compound inhibit tubulin polymerization, and what experimental models validate this?

  • Methodological Answer :
    The compound binds to the colchicine site on β-tubulin, disrupting microtubule assembly. Validation involves:
    • In vitro Tubulin Polymerization Assays : Monitor absorbance at 350 nm to quantify inhibition (IC50_{50} values).
    • Cell Cycle Analysis : Flow cytometry (propidium iodide staining) shows G2/M arrest in cancer cells (e.g., PC-3 prostate carcinoma).
    • Molecular Docking : AutoDock Vina predicts binding affinity and interactions (e.g., hydrogen bonding with Thr179) .

Q. Q4. What conflicting data exist regarding the compound’s kinase inhibition profile, and how can they be resolved?

  • Methodological Answer :
    Contradictions arise from assay conditions (e.g., ATP concentration) and kinase panel diversity. For example, some studies report VEGFR2 inhibition (IC50_{50} ~1 µM), while others highlight weaker activity. Resolution strategies:
    • Kinase Profiling : Use broad-spectrum panels (e.g., Eurofins KinaseScan) under standardized ATP levels.
    • SPR Analysis : Quantify binding kinetics (KD_D) to isolate off-target effects .

4. Structure-Activity Relationship (SAR) Q. Q5. How does the position of methoxy substituents on the benzylidene ring influence antiproliferative activity?

  • Methodological Answer :
    SAR studies show:
    • 4-Methoxy : Maximizes activity (IC50_{50} ~0.5 µM in hormone-independent breast cancer).
    • 3,5-Dimethoxy-4-hydroxy : Enhances solubility but reduces potency (IC50_{50} ~2 µM).
    • Method : Synthesize derivatives with regioselective substitution and test cytotoxicity via MTT assays. Statistical tools (e.g., ANOVA) identify significant trends .

Q. Q6. What computational methods are used to predict the compound’s binding modes with COX-2/5-LOX?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns.
    • Binding Free Energy Calculations : MM-PBSA quantifies contributions (e.g., hydrophobic interactions with COX-2’s Tyr385).
    • Experimental Validation : Surface plasmon resonance (SPR) measures real-time binding affinity .

5. Analytical Challenges Q. Q7. How can crystallographic data resolve discrepancies in reported tautomeric forms of this compound?

  • Methodological Answer :
    • Single-Crystal X-ray Diffraction : SHELX-refined structures distinguish enol-keto tautomers via bond lengths (C=O vs. C–OH).
    • Solid-State NMR : Confirms tautomerism in bulk samples.
    • Case Study : A 2021 study resolved conflicting tautomer reports using synchrotron radiation (λ = 0.7 Å) .

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